![molecular formula C22H21ClN6O B2560511 N4-(4-chlorophenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946289-12-9](/img/structure/B2560511.png)
N4-(4-chlorophenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Beschreibung
N4-(4-chlorophenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three distinct substituents:
- N4: 4-chlorophenyl group.
- N6: (oxolan-2-yl)methyl group (a tetrahydrofuran-derived moiety).
- Position 1: Phenyl group.
This scaffold is structurally analogous to kinase inhibitors and nucleoside analogs, where substituent modifications are critical for modulating physicochemical and biological properties.
Eigenschaften
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O/c23-15-8-10-16(11-9-15)26-20-19-14-25-29(17-5-2-1-3-6-17)21(19)28-22(27-20)24-13-18-7-4-12-30-18/h1-3,5-6,8-11,14,18H,4,7,12-13H2,(H2,24,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSWWCPNBLYBCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve green chemistry approaches to minimize environmental impact. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and yield . These methods not only reduce the reaction time but also improve the overall sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N4-(4-chlorophenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Synthesis Overview
The synthesis generally involves:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of suitable precursors.
- Substitution reactions to introduce various functional groups.
- Purification techniques such as recrystallization or chromatography to obtain high-purity products.
Antitumor Properties
Research indicates that derivatives of pyrazolopyrimidines exhibit significant antitumor activity. For instance, compounds structurally related to N4-(4-chlorophenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial in tumor angiogenesis and growth .
In a study involving the synthesis of various phenyl-substituted pyrazolopyrimidines, certain derivatives demonstrated efficacy in inhibiting tumor cell proliferation in vitro .
Cancer Therapy
Given their ability to inhibit key receptors involved in tumor growth, derivatives of this compound are being explored as potential candidates for cancer therapies. Their structural modifications can enhance selectivity and potency against specific cancer types.
Other Pharmacological Activities
Beyond antitumor effects, this compound class may also exhibit:
- Anti-inflammatory properties , making them candidates for treating inflammatory diseases.
- Antiviral activities , as some studies suggest that similar pyrazolopyrimidine derivatives can inhibit viral replication processes.
Case Studies and Research Findings
Wirkmechanismus
The compound exerts its effects primarily by inhibiting specific enzymes, such as protein kinases. It binds to the active site of these enzymes, preventing their normal function and thereby disrupting cellular processes like proliferation and survival . The molecular targets include epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are crucial for cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is compared below with two structurally related pyrazolo[3,4-d]pyrimidine derivatives to highlight substituent-driven differences.
Substituent Variations
N6-(3-chloro-4-methoxyphenyl)-1-methyl-N4-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine :
- N4 : Phenyl (vs. 4-chlorophenyl in the target compound).
- N6 : 3-chloro-4-methoxyphenyl (vs. oxolan-2-ylmethyl).
- Position 1 : Methyl (vs. phenyl).
- Key difference : The absence of a chloro group at N4 and the methoxy group at N6 may reduce steric hindrance but decrease electrophilicity compared to the target compound.
N4-(3-chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine : N4: 3-chloro-4-methylphenyl (meta-chloro vs. para-chloro in the target). N6: Ethyl (vs. oxolan-2-ylmethyl). Position 1: Methyl (vs. phenyl).
Molecular Properties
Solubility Considerations
- The ethyl group in the N4-(3-chloro-4-methylphenyl) analogue results in low aqueous solubility (0.5 µg/mL) due to hydrophobicity .
- The oxolan-2-ylmethyl group in the target compound likely enhances solubility compared to ethyl or aryl substituents, as oxolane introduces oxygen-based polarity and hydrogen-bonding capacity.
Implications of Substituent Modifications
N4 Substituents: Para-substituted chloro groups (target compound) maximize electronic effects on the pyrimidine ring, whereas meta-substitution ( compound) may alter binding pocket interactions.
N6 Substituents: Polar groups like oxolane (target) improve solubility, critical for bioavailability, while non-polar groups (ethyl, aryl) limit it .
Biologische Aktivität
N4-(4-chlorophenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyrazolo[3,4-d]pyrimidine core with distinct substituents that contribute to its biological activity. The presence of the 4-chlorophenyl and oxolan-2-yl groups is believed to enhance its interaction with biological targets.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family exhibit anticancer properties primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, these compounds often target:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR signaling can lead to reduced tumor growth and increased apoptosis in cancer cells.
- AKT Pathway : The AKT signaling pathway is crucial for cell survival; inhibition of AKT can induce apoptosis in cancer cells.
In Vitro Studies
In a study examining various pyrazolo[3,4-d]pyrimidine derivatives, including this compound, it was found that this compound significantly induced apoptosis in several cancer cell lines at low micromolar concentrations. For example:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung) | 2.0 | Apoptosis via EGFR inhibition |
MCF-7 (Breast) | 1.74 | Cell cycle arrest at S and G2/M phases |
PC-3 (Prostate) | 1.5 | Induction of apoptosis |
These findings suggest that the compound effectively reduces cell viability and induces programmed cell death in various cancer types .
Case Studies
A notable case study involved the evaluation of this compound against glioblastoma cells. The compound demonstrated potent inhibitory effects on glioma growth and was found to be relatively non-toxic to non-cancerous cells even at higher concentrations. This selectivity is crucial for developing targeted cancer therapies .
Toxicity and Selectivity
The pharmacological profile indicates that while the compound exhibits significant anticancer activity, it maintains a favorable toxicity profile. In studies comparing cytotoxic effects on cancer versus non-cancerous cells, the compound showed a much lower cytotoxicity against healthy cells, highlighting its potential as a therapeutic agent with reduced side effects .
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory and antimicrobial activities. However, further research is necessary to fully elucidate these effects.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.